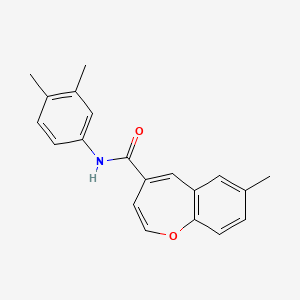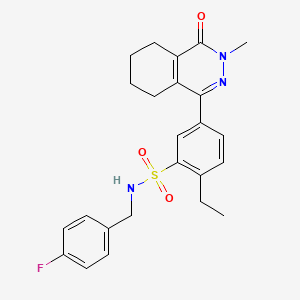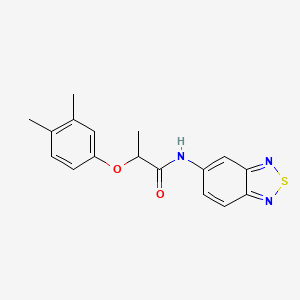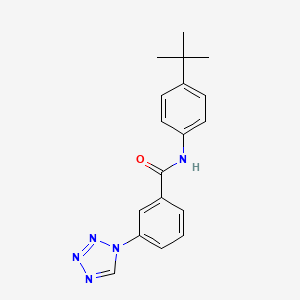![molecular formula C23H30N4O5S B14980048 Ethyl 4-{[2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate](/img/structure/B14980048.png)
Ethyl 4-{[2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring, a sulfonyl group, and a phthalazinone moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{[2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and sulfonyl-containing molecules. Examples include:
- Piperazine-1-carboxylate derivatives
- Sulfonyl-substituted phenyl compounds
Uniqueness
Ethyl 4-{[2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H30N4O5S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
ethyl 4-[2-methyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)phenyl]sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C23H30N4O5S/c1-4-32-23(29)26-11-13-27(14-12-26)33(30,31)20-15-17(10-9-16(20)2)21-18-7-5-6-8-19(18)22(28)25(3)24-21/h9-10,15H,4-8,11-14H2,1-3H3 |
InChI Key |
HMZUJNFSIXFANS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C3=NN(C(=O)C4=C3CCCC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14979975.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B14979998.png)


![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14980014.png)
![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14980021.png)
![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B14980026.png)
![N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide](/img/structure/B14980032.png)

![N-(3-chlorophenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14980039.png)
![2-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B14980047.png)
![5,5-dimethyl-3-propyl-5,6-dihydrobenzo[h]quinazoline-2,4(1H,3H)-dione](/img/structure/B14980052.png)

![2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14980060.png)
